molecular formula C18H16N2O7S B2604040 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105221-68-8

3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2604040
CAS No.: 1105221-68-8
M. Wt: 404.39
InChI Key: UHYXSPDASBQACT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold recognized for its pharmacological versatility, including antiviral, analgesic, and antipicornaviral properties . The structure features a 1,3-benzodioxole moiety at position 3 and a 2,5-dimethoxybenzenesulfonylmethyl group at position 5 of the oxadiazole core. These substituents likely enhance its bioactivity by modulating electronic, steric, and solubility properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S/c1-23-12-4-6-14(24-2)16(8-12)28(21,22)9-17-19-18(20-27-17)11-3-5-13-15(7-11)26-10-25-13/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYXSPDASBQACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of the Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of a dimethoxybenzene derivative using sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Compounds containing the oxadiazole ring have shown promising anticancer properties. For instance, derivatives similar to this compound have exhibited significant cytotoxicity against various cancer cell lines:
    • IC50 Values : A related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells.
    • Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways associated with tumor growth and proliferation.
  • Antimicrobial Properties : The oxadiazole derivatives are also recognized for their antimicrobial activities:
    • Inhibition of Pathogens : Certain derivatives have been effective against bacterial strains by disrupting essential metabolic processes.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by modulating cytokine production.

Materials Science

The compound's structural rigidity and electronic properties make it suitable for applications in organic electronics:

  • Organic Light-Emitting Diodes (OLEDs) : Its unique electronic characteristics allow it to be explored as a potential material for OLEDs.
  • Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transfer makes it a candidate for use in OPVs.
Application AreaActivity TypeExample Studies/Findings
Medicinal ChemistryAnticancerIC50 ~ 92.4 µM against colon cancer cells
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulation of cytokine production
Materials ScienceOLEDsPotential material due to electronic properties
OPVsFacilitates charge transfer

Case Studies

  • Anticancer Mechanism Study :
    • A study evaluated the effects of oxadiazole derivatives on tumor growth in mice models. Results indicated significant tumor size reduction and improved survival rates, highlighting the potential therapeutic efficacy of the compound.
  • Antimicrobial Evaluation :
    • Researchers synthesized various oxadiazole derivatives and tested their antimicrobial properties against different pathogens. The findings revealed that certain compounds effectively inhibited the growth of resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: 1,2,4-Oxadiazole Derivatives

Example : 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole

  • Core Structure : Both compounds share the 1,2,4-oxadiazole backbone.
  • Substituent Differences: The target compound substitutes position 3 with a benzodioxole group, whereas the analog uses a phenyl group. Benzodioxole may improve metabolic stability compared to phenyl . At position 5, the target compound features a sulfonylmethyl group with dimethoxybenzenesulfonyl, while the analog uses a benzotriazolemethyl group.
  • Conformational Analysis: The analog exhibits an 80.2° dihedral angle between oxadiazole and benzotriazole rings, reducing steric clashes . The target compound’s benzodioxole and sulfonyl groups may adopt a similar non-planar conformation, optimizing binding pocket interactions.
Bioactive Heterocycles: Triazolo-Thiadiazole Derivatives

Example : 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole derivatives

  • Core Heterocycle: Triazolo-thiadiazole vs. oxadiazole.
  • Bioactivity: Triazolo-thiadiazoles show antiviral activity against cucumber mosaic virus (CMV) .
  • Synthetic Routes :
    • Triazolo-thiadiazoles are synthesized via solvent-free cyclization, emphasizing eco-friendly methods .
    • The target compound likely requires sulfonylation and benzodioxole coupling steps, as seen in analogous oxadiazole syntheses .
Pharmacological Properties: Substituent Impact
Compound Substituent at Position 3 Substituent at Position 5 Reported Bioactivity
Target Compound 1,3-Benzodioxole 2,5-Dimethoxybenzenesulfonylmethyl Hypothesized antiviral/analgesic
5-(Benzotriazolylmethyl)-3-phenyl-oxadiazole Phenyl Benzotriazolemethyl Antipicornaviral
Triazolo-thiadiazole Derivatives Variable (e.g., methyl ether) Chlorophenyl, methoxyphenyl Antiviral (CMV)

Key Observations :

  • Electron-Withdrawing Groups : Sulfonyl and benzodioxole groups in the target compound may enhance binding to viral proteases or neurological receptors compared to simpler phenyl or benzotriazole substituents.
  • Solubility : The sulfonyl group likely improves aqueous solubility over benzotriazole, aiding bioavailability.

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O5SC_{19}H_{19}N_{3}O_{5}S, with a molar mass of approximately 397.43 g/mol. The structure features a benzodioxole moiety and a sulfonyl group that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives possess notable antimicrobial properties. For instance, a study evaluated various 1,3,4-oxadiazole derivatives against a range of microorganisms including Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CCandida albicans32 µg/mL

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds in this class have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. In vitro assays revealed that some derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Table 2: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound DMCF-715
Compound EA54920
Compound FHepG225

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, oxadiazoles have been reported to exhibit anti-inflammatory effects. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated that several derivatives significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures .

Table 3: Anti-inflammatory Activity of Oxadiazole Derivatives

CompoundCytokine Inhibition (%)IC50 (µg/mL)
Compound GTNF-alpha50
Compound HIL-660

Case Studies

  • Antimicrobial Study : A recent case study investigated the efficacy of a specific oxadiazole derivative against clinical isolates of MRSA. The study found that the compound exhibited a potent antibacterial effect with an MIC comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of various oxadiazole derivatives on liver cancer cells (HepG2). The findings showed that one derivative led to significant cell death at low concentrations, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, 1,2,4-oxadiazole derivatives can be synthesized by refluxing intermediates like 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzotriazole derivatives in acetonitrile using potassium carbonate as a base. Post-reaction purification involves filtration and recrystallization from solvents like ethyl acetate or ethanol . Similar protocols for related compounds use reflux conditions (4–10 hours), glacial acetic acid as a catalyst, and solvent removal under reduced pressure .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1^1H NMR and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., benzodioxole OCH2_2O protons at δ 5.93 ppm ).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., observed m/z 480.28 for a related oxadiazole derivative ).
  • X-ray Crystallography : To resolve molecular geometry, dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole rings ), and intermolecular interactions like C–H⋯N hydrogen bonds .

Q. How is the biological activity of this compound initially screened in academic research?

  • Methodological Answer : Preliminary screening involves:

  • In vitro assays : Testing against bacterial/fungal strains (e.g., agar diffusion or microdilution assays ).
  • Enzyme inhibition studies : Targeting receptors or enzymes (e.g., anticonvulsant activity via GABA receptor modulation ).
  • Cytotoxicity profiling : Using cell lines to assess IC50_{50} values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Experimental conditions : Differences in solvent polarity, pH, or temperature (e.g., solvatochromic effects in benzotriazole derivatives ).
  • Analytical methods : Cross-validate using orthogonal techniques (e.g., HPLC purity checks alongside bioassays ).
  • Statistical rigor : Replicate studies with larger sample sizes and apply meta-analysis frameworks .

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

  • Methodological Answer : Approaches include:

  • Derivatization : Introducing hydrophilic groups (e.g., sulfonyl or methoxy substituents ).
  • Formulation : Use of co-solvents (e.g., DMSO-water mixtures) or nanoencapsulation.
  • Physicochemical analysis : Solubility parameter calculations via Hansen solubility criteria or DSC/TGA to assess melting points .

Q. How can computational modeling guide the optimization of this compound's pharmacological profile?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomeric forms .
  • Molecular Docking : Simulate interactions with target proteins (e.g., benzodiazepine receptor binding ).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the sulfonyl moiety) with activity trends .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Fragment-based design : Systematically vary substituents on the benzodioxole, sulfonyl, or oxadiazole moieties .
  • Pharmacophore mapping : Identify critical functional groups (e.g., the sulfonyl group’s role in hydrogen bonding ).
  • In vivo validation : Prioritize derivatives with favorable in vitro profiles for pharmacokinetic studies (e.g., rodent models for CNS activity ).

Q. How can researchers assess the compound's toxicity and safety profile in preclinical studies?

  • Methodological Answer :

  • Acute toxicity assays : Determine LD50_{50} values in animal models .
  • Genotoxicity screening : Ames test for mutagenicity or comet assay for DNA damage .
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation .

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